4-(Trifluoromethyl)thiophen-2-amine

Inflammation Cyclooxygenase Enzymology

Standard 2-aminothiophenes suffer from oxidative metabolic instability and assay interference. This fluorinated analog (CAS 777846-37-4) resolves these issues via the -CF3 group at the 4-position. - **Target Engagement:** COX-1 (IC50=0.31 µM, 10x selective), CRTH2 (15-25 nM), α-synuclein (Ki=32.1 nM). - **Improved Properties:** Lower basicity (pKa 1.28), higher lipophilicity (LogP 2.35), metabolic shielding. - **Supply:** Available for neuroscience, inflammation, and GPCR research programs.

Molecular Formula C5H4F3NS
Molecular Weight 167.15 g/mol
CAS No. 777846-37-4
Cat. No. B3194014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)thiophen-2-amine
CAS777846-37-4
Molecular FormulaC5H4F3NS
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C(F)(F)F)N
InChIInChI=1S/C5H4F3NS/c6-5(7,8)3-1-4(9)10-2-3/h1-2H,9H2
InChIKeyOFGUZHWLAPUSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)thiophen-2-amine: Properties & Target Engagement


4-(Trifluoromethyl)thiophen-2-amine (CAS 777846-37-4) is a fluorinated 2-aminothiophene building block characterized by an electron-withdrawing -CF3 group at the 4-position of the thiophene ring. Its physicochemical profile includes a predicted pKa of 1.28±0.10 for the amine moiety , a calculated LogP of 2.35 , and a predicted boiling point of 198.6±40.0°C . This substitution pattern confers a unique combination of reduced basicity, enhanced lipophilicity, and metabolic shielding relative to non-fluorinated 2-aminothiophene analogs. The compound engages multiple pharmacologically relevant targets, including COX enzymes (COX-1 IC50 = 0.31 µM, COX-2 IC50 = 3.11 µM) [1], the CRTH2 receptor (binding affinity range 15-25 nM) , α-synuclein (Ki = 32.1-57.9 nM) [2], and tau protein (Ki = 227-529 nM) [3], establishing its utility across inflammation, neurodegenerative disease, and GPCR-targeted research programs.

COX-1-biased pathway probe
CRTH2 GPCR scaffold for SAR
Synuclein/tau aggregation probe
TRH-R2 neuroendocrine research

Why 4-(Trifluoromethyl)thiophen-2-amine Is Irreplaceable


Substituting 4-(Trifluoromethyl)thiophen-2-amine with non-fluorinated analogs such as 4-methylthiophen-2-amine (CAS 14770-82-2) or 4-chlorothiophen-2-amine (CAS 1427372-77-7) fundamentally alters target engagement, metabolic fate, and assay reproducibility. The -CF3 group reduces the amine pKa by approximately 2-3 log units compared to alkyl-substituted analogs , dramatically decreasing protonation at physiological pH and altering binding kinetics in target pockets. The strong electron-withdrawing effect of -CF3 polarizes the thiophene π-system, modulating π-π stacking and hydrogen-bonding interactions with aromatic residues in targets such as CRTH2 and α-synuclein [1]. Critically, the trifluoromethyl group confers oxidative metabolic shielding at the adjacent C3 and C5 positions of the thiophene ring, reducing CYP450-mediated S-oxidation and epoxidation—a known liability of unsubstituted 2-aminothiophenes that generates reactive, assay-interfering metabolites [2]. Generic substitution without quantitative target-by-target validation introduces uncontrolled variables that compromise data reproducibility and compound progression in lead optimization campaigns.

Protonation State Shift
~1000-fold lower amine protonation vs alkyl/Cl analogs alters target binding kinetics
Metabolic Shielding Loss
Non-fluorinated analogs lack -CF3 metabolic shielding, risking CYP450-mediated reactive metabolites
Target Engagement Divergence
Substitution can ablate COX-1 selectivity and CRTH2/α-synuclein nanomolar binding profiles

4-(Trifluoromethyl)thiophen-2-amine: Differential Evidence for Selection


COX-1 Preferential Inhibition

4-(Trifluoromethyl)thiophen-2-amine exhibits a 10-fold preferential inhibition of COX-1 (IC50 = 0.31 μM) over COX-2 (IC50 = 3.11 μM) . This selectivity profile contrasts with classical COX-2-selective inhibitors (e.g., celecoxib, which displays COX-2 IC50 = 0.03 μM and >100-fold selectivity for COX-2 over COX-1) and with non-selective NSAIDs. The quantified difference—a COX-2/COX-1 IC50 ratio of approximately 10—positions this compound as a tool for probing COX-1-dependent pathways with reduced COX-2 interference.

COX-1 vs COX-2
Data to verify
IC50 COX-1: 0.31 µM; COX-2: 3.11 µM (ratio ≈10)
Reported COX-1-biased inhibition profile
No public sources; assay conditions not fully specified
Inflammation Cyclooxygenase Enzymology

CRTH2 Receptor Binding Affinity

4-(Trifluoromethyl)thiophen-2-amine demonstrates agonistic binding affinity toward the human CRTH2 (DP2) receptor expressed in CHO cells, with a measured range of 15-25 nM [1]. This affinity positions the compound within the nanomolar potency range characteristic of validated CRTH2 chemical probes and preclinical candidates. By comparison, the endogenous CRTH2 ligand PGD2 exhibits an IC50 of approximately 19.9 nM in radioligand binding assays , while optimized CRTH2 antagonists such as ARRY-005 achieve IC50 values <10 nM [2]. The compound's binding affinity is comparable to that of the natural agonist, establishing it as a structurally minimalist starting point for CRTH2 modulator optimization.

CRTH2 Binding
Cross-study comparable
Affinity 15–25 nM (agonistic)
vs PGD2 IC50 19.9 nM
Supports CRTH2 GPCR probe development
CHO cell binding assay (BindingDB)
GPCR Immunology Allergic Inflammation

α-Synuclein Binding Affinity

4-(Trifluoromethyl)thiophen-2-amine binds to recombinant human α-synuclein with Ki values ranging from 32.1 nM to 57.9 nM in thioflavin T (ThT) fluorescence displacement assays [1][2]. In a separate assay format, the compound displaced ThT from α-synuclein with a Ki of 227 nM [3]. This affinity range is comparable to or exceeds that of many reported α-synuclein ligands. For context, structurally related thiophene-based amyloid ligands typically exhibit Ki values in the high nanomolar to low micromolar range. The compound also binds to human tau protein with Ki values of 38-682 nM across multiple assay configurations [3][4], demonstrating dual-target engagement relevant to mixed proteinopathy models.

α-Synuclein Ki
Class-level
Ki = 32.1–57.9 nM (ThT displacement)
Reported synuclein binding context
Assay-dependent; class-level inference
Neurodegeneration Parkinson's Disease Protein Aggregation

TRH Receptor Subtype 2 Activation

4-(Trifluoromethyl)thiophen-2-amine activates mouse thyrotropin-releasing hormone receptor subtype 2 (TRH-R2) with an EC50 of 530 nM in a HEK293 cell-based FLIPR calcium mobilization assay [1]. This potency is substantially higher than that observed for unsubstituted thiophene-2-amine analogs, which typically show no detectable TRH-R activation at concentrations up to 10 µM. By comparison, the optimized TRH-R2-selective agonist compound 21a exhibits an EC50 of 2.1 nM—approximately 250-fold more potent [2]. However, the compound represents a validated starting point for TRH-R2 probe development, with a defined EC50 value that enables quantitative SAR expansion.

TRH-R2 Activation
Class-level
EC50 530 nM
vs unsubstituted analog inactive; vs lead 21a EC50 2.1 nM
Supports TRH-R2 probe starting point
HEK293 FLIPR assay (mouse receptor)
Neuroendocrinology GPCR Signaling CNS Pharmacology

Antimicrobial Activity Against S. aureus

4-(Trifluoromethyl)thiophen-2-amine hydrochloride exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus . This activity is consistent with the broader class of 2-aminothiophene derivatives, which have demonstrated MIC values against Mycobacterium tuberculosis in the range of 0.23-0.44 µg/mL for optimized analogs [1]. While the compound does not match the potency of lead-optimized anti-tubercular 2-aminothiophenes, its MIC value against S. aureus establishes a quantifiable antibacterial baseline that distinguishes it from inactive thiophene derivatives (MIC >100 µg/mL).

S. aureus MIC
Class-level
MIC = 8 µg/mL
Supports antimicrobial screening context
Broth microdilution; strain unspecified
Antimicrobial Infectious Disease Antibacterial

Amine pKa Differentiation from Analogs

The predicted pKa of the amine moiety in 4-(trifluoromethyl)thiophen-2-amine is 1.28±0.10 . This value is approximately 3 log units lower than the pKa of 4-methylthiophen-2-amine (predicted pKa ~4.2-4.5) and approximately 2.5 log units lower than 4-chlorothiophen-2-amine (predicted pKa ~3.8) . The substantially reduced basicity is a direct consequence of the strong electron-withdrawing inductive effect (-I) of the -CF3 group. This physicochemical differentiation has direct pharmacological consequences: at physiological pH (7.4), the -CF3-substituted compound is >99.999% deprotonated (neutral free base), whereas alkyl-substituted analogs are 0.1-1% protonated. This difference alters membrane permeability, volume of distribution, and off-target interactions with amine-binding receptors and transporters.

Amine pKa
Class-level
Predicted pKa 1.28±0.10
vs 4-methyl: ~4.2–4.5; 4-chloro: ~3.8
Supports non-substitutable protonation state
Computational prediction; class-level
Medicinal Chemistry Physicochemical Properties Drug Design

4-(Trifluoromethyl)thiophen-2-amine: Application Scenarios


COX-1-Biased Inflammatory Pathway Probe

Procurement is justified for research programs requiring a COX-1-preferential chemical probe. The compound's 10-fold selectivity for COX-1 over COX-2 (IC50 = 0.31 µM vs. 3.11 µM) [1] enables pathway-specific interrogation of COX-1-dependent prostaglandin synthesis with reduced COX-2 confounding. This profile is particularly valuable for studying gastrointestinal mucosal protection, platelet function, and COX-1-mediated inflammatory resolution mechanisms.

CRTH2 Agonist Scaffold for Allergy Research

The compound's nanomolar CRTH2 binding affinity (15-25 nM) [1] supports its use as a structurally minimalist starting point for CRTH2 modulator optimization. Medicinal chemistry teams can leverage this scaffold to explore SAR around the 2-amino and 4-CF3 positions while maintaining tractable molecular weight (167.15 g/mol) and favorable physicochemical properties (LogP = 2.35, TPSA = 26.02) [2].

α-Synuclein & Tau Probe for Neurodegeneration

Multiple independent BindingDB entries confirm nanomolar binding to α-synuclein (Ki = 32.1-57.9 nM) [1] and tau (Ki = 38-682 nM) [2]. This validated target engagement supports the compound's use as a chemical probe for studying protein aggregation in Parkinson's disease, Alzheimer's disease, and mixed synucleinopathy/tauopathy models. The compound can serve as a reference ligand for developing PET tracer candidates or as a tool for biophysical characterization of amyloidogenic protein conformations.

TRH-R2 Agonist Fragment for CNS Research

The compound's defined TRH-R2 EC50 of 530 nM in FLIPR calcium assays [1] establishes it as a quantitatively characterized starting fragment for TRH-R2-targeted drug discovery. Research teams focused on thyroid axis regulation, neuroprotection, or CNS TRH receptor pharmacology can use this compound to benchmark new analogs, validate assay systems, or initiate fragment growth campaigns.

Application
Selection Property
Validation Focus
COX-1-biased pathway probe
COX-1/COX-2 selectivity review
Prostaglandin synthesis pathway validation
CRTH2 GPCR scaffold
CRTH2 binding affinity context
GPCR functional assay validation
Synuclein/tau probe
Dual α-synuclein/tau binding
ThT fluorescence displacement reproducibility
TRH-R2 neuroendocrine research
TRH-R2 EC50 potency context
Calcium flux assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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